molecular formula C4H6BrClN2O B1382474 (4-bromo-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1803581-48-7

(4-bromo-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B1382474
CAS No.: 1803581-48-7
M. Wt: 213.46 g/mol
InChI Key: URLJKGMZTUJALY-UHFFFAOYSA-N
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Description

“(4-bromo-1H-imidazol-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H6BrClN2O . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, a bromine atom at the 4-position of the ring, and a methanol group . The imidazole ring is a key component of this molecule, contributing to its unique chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Precursor to Biomimetic Chelating Ligands : A compound related to (4-bromo-1H-imidazol-2-yl)methanol hydrochloride was prepared as a precursor to biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Structural and Magnetic Properties

  • Hydrochloride Crystals Based on Imidazole Derivatives : Studies on hydrochloride crystals derived from imidazole show the relationship between magnetic properties and crystal-stacking structures (Yong, Zhang, & She, 2013).

Antimicrobial Activity

Chemical Reactions and Molecular Interactions

  • Copper(II) Chloride Reaction : An unusual reaction with copper(II) chloride involving an imidazole derivative was studied, leading to new molecular structures (Yudina et al., 2011).
  • Crystal Structures Involving Imidazole : The title compound, an imidazole derivative, demonstrates interesting crystal packing and weak intermolecular interactions (Moon, Kim, & Park, 2011).

Corrosion Inhibition

  • Inhibition in Acidic Medium : Imidazole-based molecules, including derivatives, show effective corrosion inhibition properties for carbon steel in acidic mediums (Costa et al., 2021).

Chemical Synthesis and Design

  • Versatile Host for Anions : Imidazole containing bisphenol and its salts have been synthesized, showing extensive hydrogen bonding structures (Nath & Baruah, 2012).
  • Synthesis of Benzimidazole Derivatives : A methodology for synthesizing benzimidazole derivatives has been developed, offering potential in various drug discovery programs (Kiran et al., 2017).

Miscellaneous Applications

  • Electrosynthesis and Electrochemical Applications : Electrosynthesis of an imidazole derivative, its application as an electrocatalyst, and its effectiveness in determining substances like ascorbic acid and acetaminophen (Nasirizadeh et al., 2013).

Future Directions

Imidazole derivatives, including “(4-bromo-1H-imidazol-2-yl)methanol hydrochloride”, have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science . Future research may focus on exploring these applications further and developing novel synthesis methods for imidazole derivatives .

Properties

IUPAC Name

(5-bromo-1H-imidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O.ClH/c5-3-1-6-4(2-8)7-3;/h1,8H,2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLJKGMZTUJALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-48-7
Record name (4-bromo-1H-imidazol-2-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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